molecular formula C22H19N3O2S2 B2628219 5-{[(4-cyclohexylphenyl)sulfonyl]amino}-N-ethyl-2-piperazin-1-ylbenzamide CAS No. 1105198-34-2

5-{[(4-cyclohexylphenyl)sulfonyl]amino}-N-ethyl-2-piperazin-1-ylbenzamide

Cat. No.: B2628219
CAS No.: 1105198-34-2
M. Wt: 421.53
InChI Key: AYYVYPMWPGBNQN-UHFFFAOYSA-N
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Description

5-{[(4-cyclohexylphenyl)sulfonyl]amino}-N-ethyl-2-piperazin-1-ylbenzamide, commonly known as CSPB, is a chemical compound that belongs to the family of sulfonylureas. It is a potent inhibitor of the ATP-sensitive potassium (KATP) channels, which are involved in regulating insulin secretion in pancreatic beta cells. CSPB has been extensively studied for its potential therapeutic applications in treating type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Synthesis and Pharmacological Properties

The synthesis and evaluation of benzamide derivatives, including compounds structurally related to 5-{[(4-cyclohexylphenyl)sulfonyl]amino}-N-ethyl-2-piperazin-1-ylbenzamide, have shown promising results in accelerating gastric emptying and increasing defecation frequency. These derivatives exhibit selective serotonin 4 receptor agonist properties, offering potential as novel prokinetic agents with reduced side effects due to minimized 5-HT3 and dopamine D2 receptor-binding affinity (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).

Anticancer and Antimicrobial Activity

Novel carbazole derivatives have been synthesized, starting with carbazole and undergoing various reactions to yield compounds with significant antibacterial, antifungal, and anticancer activities, highlighting the versatility and potential therapeutic benefits of these molecules (D. Sharma, Nitin Kumar, D. Pathak, 2014).

Melanocortin Receptor Ligands

Piperazine analogues, including those related to the compound of interest, have been studied for their structural and pharmacological characteristics, demonstrating activity across melanocortin receptors. These findings suggest potential applications in treating conditions related to melanocortin receptor dysregulation (F. Mutulis, Sviatlana Yahorava, I. Mutule, Aleh Yahorau, E. Liepinsh, Sergei Kopantshuk, S. Veiksina, K. Tārs, S. Belyakov, A. Mishnev, A. Rinken, J. Wikberg, 2004).

Liquid Chromatography Analytical Applications

The development of a new sulfonate reagent for analytical derivatization in liquid chromatography, incorporating a substituted piperazine, demonstrates the utility of these compounds in analytical chemistry, particularly in enhancing the sensitivity and specificity of detection methods (Hsin‐Lung Wu, Yun-Yaw Shyu, H. Kou, Su‐Hwei Chen, Shou‐Mei Wu, Shihn‐Sheng Wu, 1997).

Properties

IUPAC Name

N-benzyl-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-25-21(27)20-17(12-18(29-20)16-10-6-3-7-11-16)24-22(25)28-14-19(26)23-13-15-8-4-2-5-9-15/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYVYPMWPGBNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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